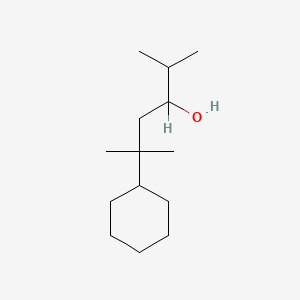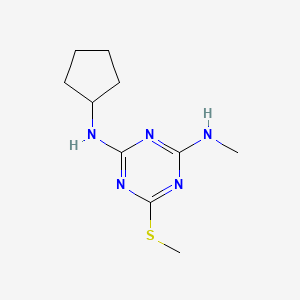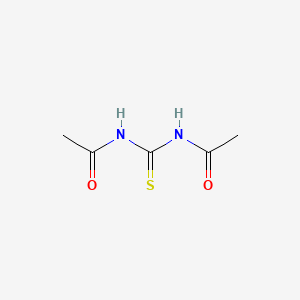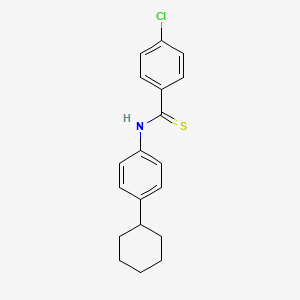
Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)-: is a chemical compound with the molecular formula C19H20ClNS It is known for its unique structure, which includes a benzenecarbothioamide core substituted with a chlorine atom and a cyclohexylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- typically involves the reaction of 4-chlorobenzenecarbothioamide with 4-cyclohexylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: Its unique structure allows it to interact with specific biological targets .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases .
Industry: In the industrial sector, Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is used as a catalytic agent and as an additive in petrochemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application .
Comparaison Avec Des Composés Similaires
4-Chlorothiobenzamide: Similar in structure but lacks the cyclohexylphenyl group.
4-Chlorobenzothioamide: Another related compound with a similar core structure.
Uniqueness: Benzenecarbothioamide, 4-chloro-N-(4-cyclohexylphenyl)- is unique due to the presence of the cyclohexylphenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
147701-88-0 |
|---|---|
Formule moléculaire |
C19H20ClNS |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
4-chloro-N-(4-cyclohexylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H20ClNS/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,21,22) |
Clé InChI |
TYXJPTSULKZPRE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)NC(=S)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



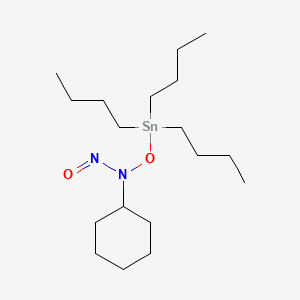


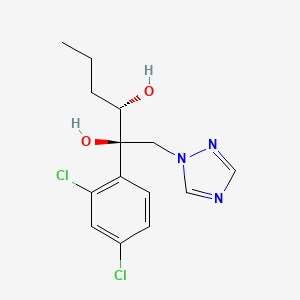

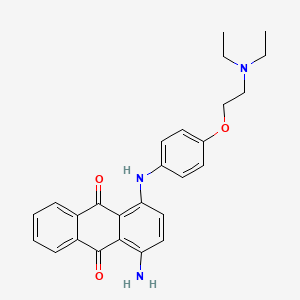
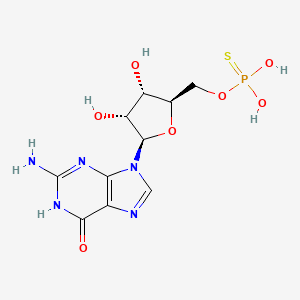
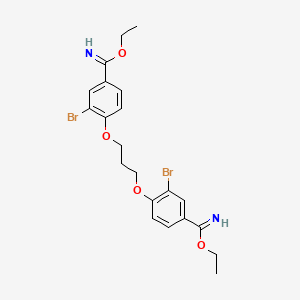
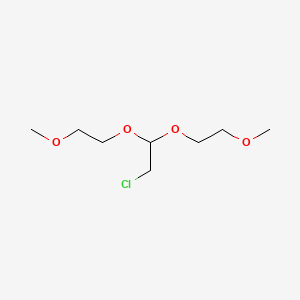
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
